2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-{[(E)-(2,4-DICHLOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-PHENOXYETHYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its diverse biological activities, and a phenoxyethyl group, which can enhance its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[(E)-(2,4-DICHLOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-PHENOXYETHYL)ACETAMIDE typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the condensation of the benzothiazole derivative with 2,4-dichlorobenzaldehyde under basic conditions.
Attachment of the Phenoxyethyl Group: The final step is the nucleophilic substitution reaction where the benzothiazole derivative reacts with 2-phenoxyethylamine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-[(6-{[(E)-(2,4-DICHLOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-PHENOXYETHYL)ACETAMIDE: shares structural similarities with other benzothiazole derivatives and phenoxyethyl compounds.
Uniqueness
Structural Features: The combination of the benzothiazole core with the phenoxyethyl group and the 2,4-dichlorophenyl moiety makes it unique.
Biological Activity: Its specific interactions with molecular targets and pathways distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H19Cl2N3O2S2 |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
2-[[6-[(2,4-dichlorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide |
InChI |
InChI=1S/C24H19Cl2N3O2S2/c25-17-7-6-16(20(26)12-17)14-28-18-8-9-21-22(13-18)33-24(29-21)32-15-23(30)27-10-11-31-19-4-2-1-3-5-19/h1-9,12-14H,10-11,15H2,(H,27,30) |
InChI Key |
FDRQUOVQDPSMQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.